8-Hydroxy-delta(9)-tetrahydrocannabinol
Description
Historical Perspectives on Cannabinoid Research and Isomer Discovery
The journey into the chemical world of cannabis began in the 19th century, but it wasn't until the 20th century that significant strides were made in isolating and identifying its active constituents. A pivotal moment in cannabinoid research was the isolation of Cannabidiol (B1668261) (CBD) and Cannabinol (B1662348) (CBN). This was followed by the landmark isolation and structural elucidation of Δ9-THC in 1964 by Raphael Mechoulam and his team, a discovery that opened the floodgates for further investigation into the plant's psychoactive properties.
Early research was often hampered by the chemical complexity of cannabis extracts and the lack of sophisticated analytical techniques. However, with the advent of modern chromatography and spectroscopy, scientists were able to unravel the structures of numerous cannabinoid isomers. Isomers are compounds that share the same molecular formula but have different structural arrangements of atoms. The discovery of various THC isomers, such as delta-8-tetrahydrocannabinol (B88935) (Δ8-THC), highlighted the subtle yet critical differences in their chemical structures and, consequently, their pharmacological effects. This focus on isomerism paved the way for a deeper understanding of how minor structural modifications can significantly alter a compound's interaction with biological systems.
Significance of Hydroxylated Cannabinoid Derivatives in Scientific Inquiry
As the understanding of cannabinoid metabolism deepened, researchers turned their attention to the derivatives formed in the body after consumption. Hydroxylation, the addition of a hydroxyl (-OH) group to a compound, was identified as a key metabolic process for cannabinoids. The liver, primarily through cytochrome P450 enzymes, metabolizes Δ9-THC into several hydroxylated and carboxylated derivatives. nih.gov
Position of 8-Hydroxy-delta(9)-tetrahydrocannabinol within the Cannabinoid Landscape
This compound is a metabolite of Δ9-THC, formed through hydroxylation at the 8th carbon position. It exists as two primary stereoisomers: 8-alpha-hydroxy-delta(9)-tetrahydrocannabinol (8α-OH-Δ9-THC) and 8-beta-hydroxy-delta(9)-tetrahydrocannabinol (8β-OH-Δ9-THC). These isomers, while structurally very similar, have been shown to possess distinct pharmacological activities. nih.gov
Research has indicated that the spatial orientation of the hydroxyl group in the 8-position significantly influences the molecule's interaction with biological membranes and cannabinoid receptors. One study revealed that while the ring conformations of 8α-OH-Δ9-THC and 8β-OH-Δ9-THC are nearly identical, the 8-hydroxy group of the 8β isomer extends further from the plane of the aromatic ring compared to the 8α isomer. nih.gov This seemingly minor difference in three-dimensional structure has been correlated with differences in their effects on model membrane systems. nih.gov
The study of 8-OH-Δ9-THC and its isomers is critical for constructing a comprehensive picture of Δ9-THC's in vivo activity. It contributes to a more nuanced understanding of the dose-effect relationship of cannabis and provides valuable insights for the design of synthetic cannabinoids with specific pharmacological targets.
Detailed Research Findings
Scientific investigations into 8-OH-Δ9-THC have provided valuable data on its physical and pharmacological properties, particularly in comparison to its parent compound, Δ9-THC, and its other metabolites.
Comparative Pharmacological Activity
Studies have demonstrated that the two epimers of 8-OH-Δ9-THC exhibit different pharmacological profiles. Research on their effects on model lipid bilayers, which serve as a simplified model of cell membranes, has shown that the more active isomer, 8β-OH-Δ9-THC, closely mimics the effects of Δ9-THC. nih.gov In contrast, the less active 8α-OH-Δ9-THC produces different changes in the membrane's physical properties. nih.gov This suggests that the stereochemistry at the 8-position is a key determinant of the molecule's biological activity.
| Compound | Relative Activity Compared to Δ9-THC |
| 8β-OH-Δ9-THC | Effects on model membranes closely approximate those of Δ9-THC. nih.gov |
| 8α-OH-Δ9-THC | Less active; produces different thermotropic changes in model membranes compared to Δ9-THC. nih.gov |
This table is based on research findings on the interaction of these compounds with model membrane systems.
Cannabinoid Receptor Binding
The interaction of cannabinoids with cannabinoid receptors, primarily CB1 and CB2, is central to their pharmacological effects. The binding affinity of a compound to these receptors is a key indicator of its potential potency. While specific binding affinity data for 8-OH-Δ9-THC isomers is a subject of ongoing research, the broader context of cannabinoid receptor binding provides a framework for understanding their potential activity. For instance, Δ9-THC itself is a partial agonist at both CB1 and CB2 receptors. wikipedia.org The structural modifications in its metabolites, such as the addition of a hydroxyl group, can alter this binding affinity.
| Compound | CB1 Receptor Binding Affinity (Ki) | CB2 Receptor Binding Affinity (Ki) |
| Δ9-THC | ~40.7 nM wikipedia.org | ~36 nM wikipedia.org |
| 11-OH-Δ9-THC | ~0.37 nM wikipedia.org | Data not readily available |
This table provides a reference for the binding affinities of related cannabinoids. The Ki value is a measure of binding affinity; a lower Ki value indicates a higher affinity.
Structure
3D Structure
Properties
CAS No. |
34984-78-6 |
|---|---|
Molecular Formula |
C21H30O3 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(6aR,8R,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-1,8-diol |
InChI |
InChI=1S/C21H30O3/c1-5-6-7-8-14-10-18(23)20-15-9-13(2)17(22)12-16(15)21(3,4)24-19(20)11-14/h9-11,15-17,22-23H,5-8,12H2,1-4H3/t15-,16-,17-/m1/s1 |
InChI Key |
INKUWBOHCFHXTJ-BRWVUGGUSA-N |
SMILES |
CCCCCC1=CC(=C2C3C=C(C(CC3C(OC2=C1)(C)C)O)C)O |
Isomeric SMILES |
CCCCCC1=CC(=C2[C@@H]3C=C([C@@H](C[C@H]3C(OC2=C1)(C)C)O)C)O |
Canonical SMILES |
CCCCCC1=CC(=C2C3C=C(C(CC3C(OC2=C1)(C)C)O)C)O |
Other CAS No. |
34984-78-6 |
Synonyms |
(6aalpha,8alpha,10abeta)-isomer of 8-hydroxy-delta(9)-tetrahydrocannabinol (6aR-(6aalpha,8beta,10abeta))-isomer of 8-hydroxy-delta(9)-tetrahydrocannabinol 8 alpha-hydroxy-delta (9)-THC 8 beta-hydroxy-delta (9)-THC 8 beta-hydroxy-delta(9)-tetrahyrocannabinol 8-hydroxy-delta(9)-tetrahydrocannabinol 8-OHTHC |
Origin of Product |
United States |
Biosynthesis and Endogenous Formation of 8 Hydroxy Delta 9 Tetrahydrocannabinol
Enzymatic Pathways in Cannabis sativa for Cannabinoid Diversification
The biosynthesis of cannabinoids in Cannabis sativa is a complex process that begins with the combination of precursors from two distinct metabolic pathways. oup.comfrontiersin.org In the plant's glandular trichomes, the polyketide pathway produces olivetolic acid (OA), while the plastid-localized MEP/DOXP pathway generates geranyl diphosphate (B83284) (GPP). oup.comfrontiersin.org An enzyme, olivetolate geranyltransferase, catalyzes the prenylation of OA with GPP to form cannabigerolic acid (CBGA), the central precursor to a multitude of other cannabinoids. frontiersin.orgresearchgate.net
From this "mother cannabinoid," CBGA, a family of FAD-dependent oxidoreductase enzymes known as cannabinoid synthases catalyzes the formation of the major acidic cannabinoids. researchgate.netnih.gov These include tetrahydrocannabinolic acid (THCA) synthase, cannabidiolic acid (CBDA) synthase, and cannabichromenic acid (CBCA) synthase, which cyclize CBGA into THCA, CBDA, and CBCA, respectively. frontiersin.orgresearchgate.net The neutral forms of these cannabinoids, such as Δ9-THC, are typically the result of non-enzymatic decarboxylation that occurs with heat or prolonged storage. researchgate.netresearchgate.net While the primary enzymatic focus in the plant is on producing these major cannabinoids, the startling diversity of phytocannabinoids may also be partly due to non-enzymatic transformations of these main constituents. researchgate.net
Role of Cytochrome P450 Enzymes in Phytocannabinoid Hydroxylation
Cytochrome P450 (CYP) enzymes are a superfamily of hemeproteins crucial for the metabolism of a vast array of xenobiotics, including cannabinoids. nih.govmdpi.com In humans, these enzymes, located primarily in the liver, are responsible for Phase I metabolic reactions, such as oxidation, which functionalize lipophilic compounds like Δ9-THC to facilitate their excretion. nih.govmdpi.com The hydroxylation of cannabinoids is a key step in their metabolism, producing various hydroxylated metabolites. nih.govresearchgate.net The major sites for the oxidation of Δ9-THC are the C11 position and allylic positions, such as the C8 position. nih.govresearchgate.net
Research has identified specific cytochrome P450 isoforms responsible for the hydroxylation of Δ9-THC at different positions. While CYP2C9 is the major enzyme involved in the primary metabolic route of 11-hydroxylation, the CYP3A subfamily plays a key role in hydroxylation at other sites. nih.govresearchgate.netnih.gov Specifically, human CYP3A4 has been identified as the major enzyme responsible for the 8β-hydroxylation of Δ9-THC. nih.govresearchgate.netnih.gov Studies using human hepatic microsomes have shown that the formation of 8β-hydroxy-Δ9-THC is highly inhibited by ketoconazole, a selective inhibitor of CYP3A enzymes. nih.govresearchgate.net Recombinant human CYP3A4 expressed in cells efficiently catalyzes the 8β-hydroxylation of Δ9-THC. nih.govresearchgate.net This identifies a distinct, albeit minor, metabolic pathway for Δ9-THC mediated by CYP3A4, leading to the formation of 8β-OH-Δ9-THC. nih.govresearchgate.net
Formation as a Metabolite of Δ9-Tetrahydrocannabinol
Following consumption, Δ9-THC is extensively metabolized in the human body, primarily by cytochrome P450 enzymes in the liver. wikipedia.orgwikipedia.org This biotransformation leads to the creation of numerous metabolites. The formation of 8β-OH-Δ9-THC is recognized as a minor metabolic route for Δ9-THC. nih.govresearchgate.net While the majority of Δ9-THC is converted to 11-OH-Δ9-THC, the formation of 8β-OH-Δ9-THC via CYP3A4 represents an alternative pathway. researchgate.net The presence of 8β-OH-Δ9-THC and its further oxidized metabolite, 8β,11-dihydroxy-THC, has been confirmed in the plasma of cannabis users, verifying its in vivo formation. nih.govnih.gov
The primary metabolic pathway for Δ9-THC involves hydroxylation at the C11 position to form 11-hydroxy-Δ9-tetrahydrocannabinol (11-OH-Δ9-THC). wikipedia.orgnih.gov This reaction is mainly catalyzed by the CYP2C9 enzyme. nih.govnih.govwikipedia.org 11-OH-Δ9-THC is a significant, pharmacologically active metabolite that is readily detected in high concentrations in the blood after cannabis use. leafwell.comresearchgate.net
In contrast, 8-hydroxy-Δ9-THC is considered a minor metabolite. nih.govresearchgate.net Its formation is catalyzed by a different enzyme, CYP3A4. nih.govresearchgate.net While both are hydroxylated metabolites, their formation pathways are distinct and catalyzed by different CYP isoforms. The 11-hydroxylation pathway via CYP2C9 is the dominant route for THC clearance, whereas the 8-hydroxylation pathway via CYP3A4 is less prominent. nih.govresearchgate.net Consequently, plasma concentrations of 8β-OH-Δ9-THC are typically much lower than those of 11-OH-Δ9-THC. nih.gov
Table 1: Comparison of Major and Minor Hydroxylated THC Metabolites
| Feature | 11-Hydroxy-Δ9-THC | 8-Hydroxy-Δ9-THC |
|---|---|---|
| Metabolic Pathway | Major | Minor nih.govresearchgate.net |
| Primary Enzyme | CYP2C9 nih.govnih.govwikipedia.org | CYP3A4 nih.govresearchgate.netnih.gov |
| Relative Plasma Concentration | High leafwell.comresearchgate.net | Low to undetectable nih.gov |
| Pharmacological Activity | Active wikipedia.orgleafwell.com | Considered a minor metabolite researchgate.net |
Non-Enzymatic Degradation Pathways and Potential for in vitro Formation
Phytocannabinoids can degrade over time when exposed to environmental factors such as heat, light, and oxygen. nih.govcaymanchem.com The primary oxidative byproduct of Δ9-THC is cannabinol (B1662348) (CBN). caymanchem.comresearchgate.net This oxidation process is proposed to occur through various hydroxylated and epoxidized intermediates. caymanchem.comresearchgate.net The exposure of Δ9-THC to atmospheric oxygen could potentially lead to the non-enzymatic formation of hydroxylated derivatives, including 8-OH-Δ9-THC, as part of its degradation pathway to more stable compounds like CBN. caymanchem.com Furthermore, under acidic conditions, cannabidiol (B1668261) (CBD) can be cyclized to form Δ9-THC, which can then isomerize to the more thermodynamically stable Δ8-THC. caymanchem.commdpi.com Such conditions, if they also promote oxidation, could contribute to the in vitro formation of various hydroxylated species.
Molecular Pharmacology and Receptor Interactions of 8 Hydroxy Delta 9 Tetrahydrocannabinol
Cannabinoid Receptor Binding Affinities (CB1 and CB2)
The primary targets for Δ9-THC and its metabolites are the cannabinoid receptors, CB1 and CB2. nih.gov CB1 receptors are predominantly located in the central nervous system, while CB2 receptors are mainly expressed in immune cells. nih.govyoutube.com The binding affinity of a compound to these receptors is a key determinant of its pharmacological activity. The parent compound, Δ9-THC, binds to both CB1 and CB2 receptors with similar affinity in the low nanomolar range. nih.govwikipedia.org
Binding Affinity (Ki) of Δ9-THC at Cannabinoid Receptors
| Compound | Receptor | Binding Affinity (Ki) |
|---|---|---|
| Δ9-Tetrahydrocannabinol | CB1 | ~39.5 nM - 40.7 nM wikipedia.orgresearchgate.net |
Δ9-THC is classified as a partial agonist at both CB1 and CB2 receptors. nih.govwikipedia.org This means that while it binds to and activates these receptors, it elicits a response that is lower than that of a full agonist. nih.gov As a metabolite, 8-OH-Δ9-THC is also understood to interact with these receptors, and its activity is characterized by its agonist profile, which can differ based on its specific stereochemistry.
8-OH-Δ9-THC exists as two distinct epimers: 8α-hydroxy-Δ9-THC and 8β-hydroxy-Δ9-THC. caymanchem.comcaymanchem.com Research has demonstrated that these two stereoisomers possess different pharmacological activities. nih.gov
Conformational studies have revealed that while the ring conformations of the two epimers are nearly identical, the spatial orientation of the hydroxyl group at the 8-position differs significantly. In the 8β-OH epimer, the hydroxy group extends approximately 1.4 Angstroms higher above the plane of the aromatic ring compared to the 8α-OH isomer. nih.gov This structural difference is believed to be significant for the molecule's interaction with biological targets like lipid bilayers and receptors. nih.gov
Studies on model membranes showed that the more active compound, 8β-OH-Δ9-THC, affected the properties of the membrane in a manner that closely resembled the parent compound, Δ9-THC, whereas the less active 8α-OH epimer produced different effects. nih.gov However, other research indicates a complex pharmacological profile, noting that 8β-hydroxy-Δ9-THC does not induce the typical cannabimimetic effects of catalepsy, hypothermia, or antinociception in mouse models, suggesting its activity profile is distinct from that of Δ9-THC. caymanchem.com
Modulation of Intracellular Signaling Pathways (e.g., cAMP inhibition)
The activation of cannabinoid receptors by agonists initiates a cascade of intracellular signaling events. CB1 and CB2 receptors are G protein-coupled receptors (GPCRs), primarily coupling to inhibitory G-proteins (Gi/o). nih.govresearchgate.net
When an agonist like 8-OH-Δ9-THC binds to the CB1 receptor, the activated Gi/o protein inhibits the enzyme adenylyl cyclase. nih.govwikipedia.orgnih.gov This inhibition leads to a decrease in the intracellular concentration of the second messenger molecule, cyclic AMP (cAMP). wikipedia.orgnih.govresearchgate.net The reduction in cAMP levels subsequently modulates downstream signaling pathways, including a decrease in the activity of Protein Kinase A (PKA). nih.gov While this is the primary pathway, some studies have observed that CB1 receptor activation can, under certain conditions, also lead to an increase in cAMP levels. nih.govunimib.it In addition to G-protein mediated signaling, exogenous cannabinoids like THC have also been shown to trigger the recruitment of β-arrestin 2. nih.gov
Allosteric Modulation of Cannabinoid Receptors by 8-Hydroxy-delta(9)-tetrahydrocannabinol
Allosteric modulators are compounds that bind to a receptor at a site distinct from the primary (orthosteric) binding site. nih.gov This binding can alter the receptor's conformation, thereby enhancing or diminishing the effects of the primary agonist or antagonist. nih.gov
Currently, there is limited direct evidence to suggest that 8-OH-Δ9-THC itself functions as an allosteric modulator of cannabinoid receptors. However, the potential for such interactions within the cannabinoid chemical class exists. For example, cannabidiol (B1668261) (CBD), another prominent phytocannabinoid, can act as a negative allosteric modulator of CB1 receptors, particularly in the presence of an agonist like Δ9-THC. nih.gov This indicates that cannabinoid-like structures can engage in allosteric modulation, though specific research is needed to determine if 8-OH-Δ9-THC exhibits this property.
Interactions with Non-Cannabinoid Receptors and Ion Channels (e.g., TRP channels)
The pharmacological activity of cannabinoids extends beyond the CB1 and CB2 receptors to include a variety of other targets, such as ion channels. nih.govnih.gov Among these are the Transient Receptor Potential (TRP) channels, which are involved in sensory perception, including temperature and pain. nih.gov
The parent compound, Δ9-THC, is known to modulate several TRP channels. It acts most potently at TRPV2 and also affects TRPV3, TRPV4, TRPA1, and TRPM8. nih.gov The specific chemical structure of a cannabinoid, including the position of hydroxyl groups, can significantly influence its activity at these channels. For instance, the metabolite 11-OH-Δ9-THC was found to have a low response at the TRPV2 channel, suggesting that the addition of a hydroxyl group at that position disrupts the interaction. nih.gov This implies that the specific placement of the hydroxyl group in 8-OH-Δ9-THC is a critical factor in determining its unique profile of activity at various TRP channels. Other cannabinoids have also been shown to interact with targets like serotonin (B10506) 5-HT1A receptors, further highlighting the diverse pharmacology of this class of compounds. umich.eduumich.edu
Structure Activity Relationship Sar Studies of 8 Hydroxy Delta 9 Tetrahydrocannabinol and Analogues
Impact of Hydroxyl Group Stereochemistry at C8 Position on Biological Activity
The introduction of a hydroxyl group at the C8 position of the Δ9-THC scaffold creates a new chiral center, resulting in two distinct stereoisomers: 8α-hydroxy-Δ9-THC and 8β-hydroxy-Δ9-THC. Research has demonstrated that the spatial orientation of this hydroxyl group is a critical determinant of pharmacological activity.
Studies comparing these two epimers have shown significant differences in their biological effects. The 8β-OH-Δ9-THC isomer is reported to be the more pharmacologically active compound. In contrast, the 8α-OH epimer is considered less active. This difference in activity underscores the stereospecificity of the cannabinoid receptors, where the precise three-dimensional arrangement of functional groups on the ligand is essential for optimal binding and receptor activation. The effects of the more potent 8β-OH-Δ9-THC on model membranes have been found to closely approximate those of the parent compound, Δ9-THC, while the less active 8α-OH isomer produces different thermotropic changes.
Influence of Alkyl Side Chain Length and Modifications on Receptor Interaction
The alkyl side chain at the C3 position of the aromatic ring is a well-established pharmacophore feature crucial for cannabinoid receptor activation. SAR studies on THC analogues have established that the length and conformation of this side chain play a pivotal role in determining affinity for cannabinoid receptors and the efficacy of the compound.
Key findings include:
Chain Length: The length of the alkyl chain is a key determinant of CB1 receptor activity. A minimum of three carbons is generally required for agonist activity. As the chain length increases from three carbons, there is often an observed improvement in cannabinoid receptor 1 activation potential and potency.
Structural Restraint: The flexible nature of the alkyl side chain has been a focus of modifications to better understand its interaction with the receptor. Introducing rigid elements, such as double or triple bonds, has provided significant insights. For instance, substituting the saturated side chain with one containing a double bond can increase receptor affinity tenfold.
Modulation of Activity: Strategic modifications of the side chain can produce ligands with a wide spectrum of activities. High-affinity derivatives with specific substitutions, such as an acetylene group at certain positions or terminal cyano groups, have been shown to act as partial agonists or even antagonists. This demonstrates that the side chain is a critical structural feature for modulating receptor activation, not just binding affinity.
| Modification to Alkyl Side Chain | Impact on Receptor Interaction/Activity |
| Shortening (e.g., propyl) | Reduced potency compared to the standard pentyl chain. |
| Lengthening (e.g., heptyl, octyl) | Generally increases receptor affinity and potency. |
| Introduction of cis-double bonds | Inserts rigid angles and can increase receptor affinity. |
| Introduction of triple bonds | Develops regions of planarity; can favor antinociceptive properties. |
| Terminal cyano substitution | Can lead to high-affinity partial agonists or antagonists. |
| Branching (e.g., dimethylheptyl) | Often leads to highly potent analogues. |
Role of Aromatic Ring and Pyran Ring Substitutions
Modifications to the tricyclic core of the cannabinoid structure, comprising the aromatic A-ring and the heterocyclic pyran B-ring, also significantly influence biological activity.
The phenolic hydroxyl group at the C1 position of the aromatic A-ring is considered essential for the pharmacological activity of classical cannabinoids. Its removal or etherification has been shown to dramatically alter receptor selectivity, often increasing selectivity for the CB2 receptor over the CB1 receptor.
Substitutions on the C-ring (the cyclohexene (B86901) ring in THC, which along with the B-ring forms the dibenzopyran system) also modulate activity. For example, substituting the methyl group at C9 with a hydroxyl or carbonyl group can improve binding affinity. Furthermore, converting the tetrahydrocannabinol C-ring to a fully saturated hexahydrocannabinol (HHC) ring while adding a hydroxymethyl group can maintain very high binding affinities for both CB1 and CB2 receptors. Conversely, aromatization of the C-ring, which converts Δ9-THC into Cannabinol (B1662348) (CBN), results in a significant reduction in potency.
Conformational Analysis and its Correlation with Pharmacological Profile
Conformational analysis provides a three-dimensional perspective on why structurally similar molecules, such as the 8α and 8β epimers of hydroxy-Δ9-THC, exhibit different biological activities. High-resolution Nuclear Magnetic Resonance (NMR) studies have been employed to determine the solution conformations of these isomers.
Comparative SAR with Δ9-Tetrahydrocannabinol and Δ8-Tetrahydrocannabinol Isomers
The SAR of 8-OH-Δ9-THC is best understood in the context of its parent compound, Δ9-THC, and the closely related isomer, Δ8-THC.
Comparison with Δ9-THC: Δ9-THC is the principal psychoactive constituent of cannabis. The fundamental SAR principles established for Δ9-THC, particularly regarding the importance of the C1 phenolic hydroxyl and the C3 alkyl side chain, generally apply to its 8-hydroxy metabolite. The primary difference is the addition of the polar hydroxyl group at C8, which, as discussed, introduces critical stereochemical considerations that modulate activity. This addition creates a metabolite with its own distinct pharmacological profile.
Advanced Analytical Chemistry and Quantification Methodologies for 8 Hydroxy Delta 9 Tetrahydrocannabinol
Chromatographic Separation Techniques for Isomers and Metabolites
Chromatographic separation is a cornerstone in the analysis of 8-OH-∆⁹-THC, necessary to distinguish it from other structurally similar compounds, including its positional isomers (like 11-OH-THC) and isomers from other cannabinoids (like ∆⁸-THC metabolites). aafs.orgpcdn.co The choice of chromatographic technique is critical for achieving the required resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) with various detection methods (e.g., PDA, MS/MS)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of THC and its metabolites. When coupled with a Photodiode Array (PDA) detector, HPLC can provide spectral information for preliminary identification. However, for the definitive identification and quantification of specific metabolites like 8-OH-∆⁹-THC in complex samples, coupling HPLC with tandem mass spectrometry (MS/MS) is the preferred method. smolecule.com This combination, known as LC-MS/MS, offers superior selectivity and sensitivity.
Research has demonstrated that LC-MS/MS methods can be developed to identify various THC metabolites, including 8-OH-∆⁹-THC. ata-journal.org The chromatographic method often involves a C18 or a biphenyl (B1667301) column to achieve separation. The conditions, such as the mobile phase composition (often a gradient of acetonitrile (B52724) or methanol (B129727) with water containing additives like formic acid or ammonium (B1175870) formate) and flow rate, are optimized to resolve the target analyte from interferences. aafs.orgsmolecule.com The challenge remains in achieving baseline separation from the ∆⁸-THC hydroxylated counterpart, as they can have very similar retention times and identical mass-to-charge ratios, making chromatographic resolution paramount. aafs.orgpcdn.co
Table 1: General Parameters for HPLC-MS/MS Analysis of THC Metabolites (Note: Specific data for 8-OH-∆⁹-THC is limited; this table represents typical conditions for cannabinoid analysis.)
| Parameter | Typical Value/Condition |
| Column | Reversed-phase C18 or Biphenyl (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Formate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Detector | Tandem Mass Spectrometer (MS/MS) |
Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for cannabinoid analysis. Due to the low volatility and polar nature of hydroxylated metabolites like 8-OH-∆⁹-THC, a derivatization step is required before analysis. This process replaces active hydrogen atoms with less polar functional groups (e.g., trimethylsilyl (B98337) groups), increasing the compound's volatility and thermal stability.
Studies have confirmed the utility of GC-MS in identifying THC metabolites, including hydroxylated forms like 8-OH-∆⁹-THC. nii.ac.jp After derivatization, the sample is introduced into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds and creates a mass spectrum that serves as a chemical fingerprint, allowing for definitive identification and quantification.
Ultra-Performance Liquid Chromatography (UPLC) for enhanced resolution
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. By using columns with smaller particle sizes (typically sub-2 µm), UPLC systems operate at higher pressures, resulting in substantially increased resolution, faster analysis times, and improved sensitivity. This enhanced resolution is particularly advantageous for separating closely related isomers, such as 8-OH-∆⁹-THC and 11-OH-∆⁹-THC, or the ∆⁸- and ∆⁹-hydroxy isomers, which can be challenging to resolve with conventional HPLC. nih.gov
UPLC coupled with MS/MS (UPLC-MS/MS) is a state-of-the-art approach for analyzing cannabinoids and their metabolites in various biological matrices, offering the high specificity needed for forensic and clinical applications. nih.gov
Mass Spectrometry Approaches for Structural Elucidation and Quantification
Mass spectrometry is indispensable for the analysis of 8-OH-∆⁹-THC, providing both structural information and the high selectivity required for quantification in complex biological fluids.
Tandem Mass Spectrometry (MS/MS) for Selective Detection
Tandem Mass Spectrometry (MS/MS) is a highly selective and sensitive detection method commonly coupled with LC or GC. In an LC-MS/MS system, the first mass spectrometer (Q1) selects the precursor ion of the target analyte (in this case, the protonated or deprotonated molecule of 8-OH-∆⁹-THC). This ion is then fragmented in a collision cell (Q2), and the resulting product ions are detected by a second mass spectrometer (Q3).
This process, known as Multiple Reaction Monitoring (MRM), is exceptionally specific because it monitors a unique transition from a precursor ion to a product ion. Even if other compounds co-elute chromatographically and have the same molecular weight as 8-OH-∆⁹-THC, it is highly unlikely they will produce the same specific fragment ions. This makes MS/MS the gold standard for quantitative analysis in toxicology. ata-journal.org Studies aiming to identify cannabis biomarkers have utilized MS/MS spectral interpretation with standards of known metabolites, including 8-OH-THC, to confirm their presence. ata-journal.org
Table 2: Conceptual MS/MS Transitions for THC Metabolites (Note: Specific fragmentation data for 8-OH-∆⁹-THC is not widely published. This table illustrates the principle.)
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) |
| 8-OH-∆⁹-THC | [M+H]⁺ or [M-H]⁻ | Specific Fragment 1, Specific Fragment 2 |
| 11-OH-∆⁹-THC | [M+H]⁺ or [M-H]⁻ | Specific Fragment A, Specific Fragment B |
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry for High-Resolution Analysis
Quadrupole Time-of-Flight (Q-TOF) mass spectrometry is a high-resolution mass spectrometry (HRMS) technique that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. A key advantage of Q-TOF is its ability to measure the mass-to-charge ratio of ions with very high accuracy, typically within a few parts per million (ppm).
This capability allows for the determination of the elemental composition of an analyte, providing a high degree of confidence in its identification. While specific studies detailing the Q-TOF analysis of 8-OH-∆⁹-THC are scarce, the technique is well-suited for distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental compositions). In the context of cannabinoid analysis, LC-QTOF-MS can help to differentiate between various THC metabolites and other endogenous or exogenous compounds that might be present in a sample, enhancing the reliability of identification. researchgate.net
Strategies for Distinguishing 8-Hydroxy-delta(9)-tetrahydrocannabinol from Related Isomers and Metabolites
The accurate identification and quantification of this compound are complicated by the existence of numerous structurally similar compounds. These include positional isomers, such as 11-hydroxy-Δ9-tetrahydrocannabinol (11-OH-Δ9-THC), and isomers of the parent compound, like delta-8-tetrahydrocannabinol (B88935) (Δ8-THC) and its corresponding hydroxylated metabolites (e.g., 11-OH-Δ8-THC). restek.comlcms.cz Distinguishing between these compounds is a significant analytical challenge due to their similar chemical properties and molecular weights, which can lead to co-elution in chromatographic systems and identical responses in less specific detectors. nih.govacs.org
Effective differentiation relies on a combination of high-resolution chromatographic separation and highly selective detection methods, primarily mass spectrometry.
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the foundational techniques for separating 8-OH-Δ9-THC from its isomers. nih.govacs.org
High-Performance Liquid Chromatography (HPLC): HPLC is widely used, often coupled with mass spectrometry (LC-MS). The separation of THC isomers can be notoriously difficult. nih.govacs.org However, specific column chemistries and mobile phase compositions have been developed to achieve baseline separation. nih.gov For instance, C18 and FluoroPhenyl columns are frequently employed. restek.comnih.gov Gradient elution, which involves changing the mobile phase composition during the analytical run, is essential for resolving complex mixtures of cannabinoids. nih.gov Mobile phases typically consist of buffered water and an organic solvent like acetonitrile or methanol, often with additives like formic acid to improve peak shape and ionization efficiency. nih.govnih.gov
Gas Chromatography (GC): GC is considered a gold standard for its ability to separate cannabinoids that tend to co-elute in HPLC systems. nih.govacs.org Before GC analysis, derivatization is often required for polar analytes like hydroxylated cannabinoids to increase their volatility and thermal stability.
Mass Spectrometry (MS) Detection: Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is indispensable for the unambiguous identification of 8-OH-Δ9-THC. LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. restek.comnih.gov
Tandem Mass Spectrometry (MS/MS): This technique involves the selection of a specific precursor ion (the molecular ion of the target analyte) and its fragmentation into characteristic product ions. By monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM), analysts can achieve exceptional selectivity. restek.comlcms.czoup.com Even if two isomers co-elute chromatographically, they can often be distinguished if they produce different fragment ions or the same fragment ions in different abundance ratios. The development of LC-MS/MS methods capable of resolving isomeric pairs is crucial for accurate reporting in clinical and forensic toxicology. restek.comlcms.cz For example, methods have been optimized to separate Δ8-THC and Δ9-THC isomers as well as their isomeric hydroxy and carboxy metabolites in whole blood. restek.com
| Technique | Principle | Key Parameters for Selectivity | Advantages | Challenges |
|---|---|---|---|---|
| HPLC-UV/DAD | Separation based on polarity, followed by detection using UV-Vis absorbance. | Column (e.g., C18, PFP), mobile phase composition (e.g., ACN/H₂O with acid), gradient elution. nih.gov | Widely available, robust. | Insufficient selectivity for isomers with identical UV spectra and similar retention times. nih.govacs.org |
| GC-MS | Separation of volatile compounds followed by mass analysis. | Derivatization, capillary column type, temperature programming, mass spectral library matching. | Excellent separation for many isomers. nih.govacs.org | Requires derivatization for polar metabolites, potential for thermal degradation of cannabinoids. |
| LC-MS/MS | High-efficiency separation coupled with highly selective and sensitive detection. | Chromatographic conditions (as in HPLC), plus MRM transitions (precursor/product ions). restek.comnih.govoup.com | High selectivity and sensitivity, considered the gold standard for quantification in biological matrices. nih.gov | Matrix effects can cause ion suppression or enhancement, requiring careful sample cleanup. oup.com |
| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with very high accuracy. | Accurate mass measurement allows for elemental composition determination. | Can distinguish between compounds with the same nominal mass but different elemental formulas. | Higher cost, may still not differentiate isomers without chromatographic separation. |
Sample Preparation Techniques for Complex Biological and Chemical Matrices
The analysis of 8-OH-Δ9-THC in matrices such as blood, plasma, urine, or cannabis-infused products requires extensive sample preparation. sigmaaldrich.com The primary goals are to extract the analyte from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. scioninstruments.com The complexity of these matrices necessitates robust and efficient cleanup procedures to avoid issues like ion suppression in MS-based methods and column degradation. nih.govojp.gov
Common Extraction Techniques:
Liquid-Liquid Extraction (LLE): LLE is a classic and effective method for extracting cannabinoids. nih.govscioninstruments.com It involves partitioning the analytes between the aqueous biological sample and an immiscible organic solvent. A common approach involves acidifying the sample before extraction with a nonpolar solvent mixture, such as hexane (B92381) and ethyl acetate. restek.comnih.gov This simple and cost-effective technique can significantly reduce matrix interferences. nih.gov
Solid-Phase Extraction (SPE): SPE is a more controlled and often more efficient technique than LLE. It uses a solid sorbent packed into a cartridge to retain the analyte of interest while interfering compounds are washed away. The analyte is then eluted with a small volume of a different solvent. SPE can be automated, offering high throughput and reproducibility. mdpi.com Different sorbent phases (e.g., C18, mixed-mode) can be used to optimize the extraction for specific analytes and matrices.
Protein Precipitation (PPT): For blood or plasma samples, a protein precipitation step is often performed before LLE or SPE. This involves adding a solvent like cold acetonitrile to the sample, which denatures and precipitates the proteins. nih.govtn.gov After centrifugation, the clear supernatant containing the analytes can be further processed.
Hydrolysis: In urine, metabolites are often present as water-soluble glucuronide conjugates. To analyze the total concentration of the metabolite, an enzymatic hydrolysis step (using β-glucuronidase) or a basic hydrolysis step is required to cleave the conjugate and release the free analyte before extraction. mdpi.com
Considerations for Minimizing Analyte Loss: Cannabinoids, particularly hydroxylated metabolites, can adsorb to glass and plastic surfaces, leading to inaccurate quantification. Silanizing glassware can prevent this by creating a non-adsorptive surface, which has been shown to significantly improve the instrumental response for THC metabolites. ojp.gov
| Technique | Principle | Applicable Matrices | Advantages | Disadvantages |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases based on solubility. scioninstruments.com | Blood, Plasma, Urine, Oral Fluid | Simple, inexpensive, effective at removing salts and some polar interferences. nih.govnih.gov | Can be labor-intensive, uses large volumes of organic solvents, may form emulsions. nih.gov |
| Solid-Phase Extraction (SPE) | Selective adsorption of analytes onto a solid sorbent, followed by elution. | Blood, Plasma, Urine, Hair, Tissue | High recovery and clean extracts, can be automated, variety of sorbents for selectivity. mdpi.com | Higher cost per sample, method development can be complex. |
| Protein Precipitation (PPT) | Use of a solvent or reagent to precipitate proteins from a biological sample. nih.gov | Blood, Plasma, Serum | Fast, simple, removes major interferences in blood-based matrices. nih.gov | May not remove all interferences, resulting extract can still be complex ("dirty"). |
| Supported Liquid Extraction (SLE) | A variation of LLE where the aqueous sample is coated on an inert solid support. | Blood, Plasma, Urine | Avoids emulsion formation, can be automated, provides clean extracts. ojp.gov | Higher cost than traditional LLE. |
Preclinical Mechanistic Research on 8 Hydroxy Delta 9 Tetrahydrocannabinol
In vitro Studies on Cellular Systems
In vitro research provides a foundational understanding of a compound's interaction with biological systems at the cellular and molecular level. Studies on 8-OH-Δ9-THC have explored its effects on various cellular parameters, from viability to its interaction with metabolic enzymes and cell membranes.
Based on available scientific literature, there is limited specific data detailing the direct effects of 8-Hydroxy-delta(9)-tetrahydrocannabinol on cell viability and proliferation in various cell lines. Research has more commonly focused on its parent compound, Δ9-THC, which has been shown to decrease cell viability and induce apoptosis in several cell lines, including Sertoli cells and human placental cells. nih.govnih.gov For instance, studies on Δ9-THC have demonstrated a reduction in the viability of TM4 Sertoli cells and an increase in caspase-3 mRNA expression, indicating a pro-apoptotic effect. nih.gov Similarly, Δ9-THC was found to inhibit the invasion of human extravillous trophoblast cells. nih.gov However, dedicated studies isolating the cytotoxic or proliferative effects of the 8-hydroxy metabolite are not extensively represented in publicly accessible research.
Specific data on gene and protein expression modulation directly induced by this compound is limited. Research into the parent compound, Δ9-THC, has identified influences on various signaling pathways and protein expression. For example, Δ9-THC exposure has been linked to the induction of COX-2 expression in the hippocampus and can modulate the expression of astrocytic markers like glial fibrillary acidic protein (GFAP). nih.govnih.gov Furthermore, cannabinoids are known to interact with complex signaling cascades, including the MAPK pathway. biorxiv.org However, it remains to be elucidated whether the 8-hydroxy metabolite exerts similar or distinct effects on these genetic and protein pathways.
This compound is a recognized metabolite of Δ9-THC, formed during phase I metabolism primarily in the liver. nih.gov This biotransformation is catalyzed by the cytochrome P450 (CYP) enzyme system. Specific isozymes have been identified as being responsible for this hydroxylation.
In studies with monkey hepatic microsomes, two cytochrome P450 isozymes, P450RM-A and P450JM-C, were purified and found to be major enzymes responsible for the formation of Δ9-THC metabolites. nih.gov The formation of 8β-OH-Δ9-THC was notably higher with P450RM-A, while the activities for 8α-hydroxylation were not significantly different between the two isozymes. nih.gov Other research has also implicated CYP3A4 in the metabolism of minor hydroxy-metabolites like 8-α/β-OH-Δ9-THC. researchgate.net
| Enzyme/Isozyme | Role in Relation to 8-OH-Δ9-THC | Observed Activity/Finding | Source |
|---|---|---|---|
| Cytochrome P450 (General) | Metabolizes Δ9-THC to hydroxylated forms, including 8-OH-Δ9-THC. | Hydroxylation is a primary step in Phase I metabolism of Δ9-THC. nih.gov | nih.gov |
| P450RM-A (Monkey Hepatic) | Formation of 8α-OH- and 8β-OH-Δ9-THC. | Activity for 8β-hydroxylation was 14-fold higher than P450JM-C. nih.gov | nih.gov |
| P450JM-C (Monkey Hepatic) | Formation of 8α-OH-Δ9-THC. | Activity for 8α-hydroxylation was not significantly different from P450RM-A. nih.gov | nih.gov |
| CYP3A4 (Human) | Metabolism of minor hydroxy-metabolites. | Identified as an enzyme involved in the formation of 8-α/β-OH-Δ-9-THC. researchgate.net | researchgate.net |
The interaction of 8-OH-Δ9-THC with model cell membranes has been investigated, revealing differences between its epimers, 8α-OH-Δ9-THC and 8β-OH-Δ9-THC. These studies, often using hydrated dipalmitoylphosphatidylcholine (DPPC) lipid bilayers, show that cannabinoids can perturb membrane structure.
Both the 8α- and 8β-hydroxy analogs were found to affect the melting behavior of DPPC bilayers. nih.gov Their effects included lowering the main transition temperature (Tc), broadening the transition, and eliminating the pretransition of the lipid bilayer. nih.gov Notably, the effects of the more pharmacologically active 8β-OH-Δ9-THC on the model membrane were very similar to those of the parent compound, Δ9-THC. nih.gov In contrast, the less active 8α-OH epimer produced different thermotropic changes, suggesting that the stereochemistry of the hydroxyl group influences the nature of the membrane interaction. nih.gov
| Compound | Effect on DPPC Lipid Bilayer | Comparison | Source |
|---|---|---|---|
| 8α-OH-Δ9-THC | Lowers transition temp (Tc), broadens transition, abolishes pretransition. | Produced different thermotropic changes compared to Δ9-THC and the 8β epimer. nih.gov | nih.gov |
| 8β-OH-Δ9-THC | Lowers transition temp (Tc), broadens transition, abolishes pretransition. | Effects closely approximated those of the parent compound, Δ9-THC. nih.gov | nih.gov |
Animal Model Studies for Behavioral and Physiological Mechanisms
Animal models are crucial for understanding how a compound's molecular actions translate into physiological and behavioral outcomes.
The parent compound, Δ9-THC, is known to have dose-dependent effects on locomotor activity in rats, with low doses typically causing hyper-locomotion and high doses leading to hypo-locomotion. nih.gov In contrast, preclinical data for the 8β-hydroxy metabolite indicates a different behavioral profile.
Specifically, 8β-hydroxy-Δ9-THC is reported to induce hyperlocomotor activity, rather than the hypolocomotor (sedative) effects often associated with higher doses of Δ9-THC. caymanchem.com This suggests that the 8β-hydroxy metabolite may contribute to the stimulating effects of cannabis. This metabolite did not induce catalepsy, hypothermia, or antinociception in the standard mouse tetrad assay for cannabimimetic activity, further distinguishing its pharmacological profile from that of Δ9-THC. caymanchem.com
| Compound | Observed Effect on Locomotor Activity in Animal Models | Source |
|---|---|---|
| Δ9-Tetrahydrocannabinol (Δ9-THC) | Dose-dependent: Low doses can cause hyper-locomotion; high doses cause hypo-locomotion. nih.gov | nih.gov |
| 8β-Hydroxy-delta(9)-tetrahydrocannabinol (8β-OH-Δ9-THC) | Induces hyperlocomotor activity. caymanchem.com | caymanchem.com |
Investigations into Neuromuscular Transmission in Isolated Preparations
Direct preclinical research on the effects of 8-OH-Δ9-THC on neuromuscular transmission in isolated preparations is limited in available scientific literature. However, studies on other closely related metabolites provide insight into how hydroxylation of the parent Δ9-THC molecule can alter its pharmacological effects at the neuromuscular junction.
In one key study using an in vitro frog sartorius muscle preparation, researchers examined the effects of Δ9-THC and its metabolites, including 11-hydroxy-Δ9-tetrahydrocannabinol (11-hydroxy-THC), on synaptic function. nih.gov This research found that while Δ9-THC increased the frequency of miniature endplate potentials, 11-hydroxy-THC had no effect on this parameter. nih.gov However, all tested cannabinoids, including 11-hydroxy-THC, depressed the amplitude of the miniature endplate potentials, suggesting a postsynaptic site of action. nih.gov Furthermore, 11-hydroxy-THC, along with Δ9-THC, first caused an increase and then a decrease in the mean quantum content of the endplate potential, indicating a complex, biphasic presynaptic effect. nih.gov
While these findings are for the 11-hydroxy metabolite, they underscore that metabolites of Δ9-THC can possess distinct pharmacological profiles at the neuromuscular junction compared to the parent compound. Further research is required to specifically delineate the actions of 8-OH-Δ9-THC in similar isolated preparations.
Explorations of Molecular Mechanisms in Neural Circuits
The molecular mechanisms of 8-OH-Δ9-THC are intrinsically linked to its stereochemistry, with its two primary isomers, 8α-hydroxy-Δ9-THC and 8β-hydroxy-Δ9-THC, exhibiting different pharmacological activities. nih.gov The primary mechanism of action for cannabinoids involves interaction with cannabinoid receptors (CB1 and CB2) and the lipid bilayers of cell membranes, which are fundamental components of neural circuits. nih.govwikipedia.org
A conformational study using high-resolution nuclear magnetic resonance (NMR) revealed negligible differences in the ring conformations of the 8α- and 8β-isomers. nih.gov However, it identified a critical difference in the orientation of the hydroxyl group: the 8-hydroxy group of the 8β-isomer extends approximately 1.4 Å higher above the plane of the compound's aromatic ring compared to the 8α-isomer. nih.gov This structural variance is believed to be significant for the molecule's interaction with lipid bilayers. nih.gov
Investigations into the effects of these isomers on model membranes composed of hydrated 1,2-dipalmitoylphosphatidylcholine (B195732) (DPPC) showed that both compounds altered the membrane's melting behavior. nih.gov Specifically, they lowered the main transition temperature and broadened the transition. nih.gov The effects of the more pharmacologically active 8β-OH-Δ9-THC on the model membrane closely resembled those of the parent compound, Δ9-THC, whereas the less active 8α-isomer produced different thermotropic changes. nih.gov This suggests that the specific interaction with the cell membrane is a key part of its molecular mechanism and differs between the isomers.
Like its parent compound, 8-OH-Δ9-THC is presumed to act as a partial agonist at CB1 and CB2 receptors, which are widely distributed in the central nervous system and periphery, respectively. wikipedia.orgnih.gov The psychoactive effects of cannabinoids are primarily mediated by the activation of CB1 receptors, which leads to a cascade of intracellular signaling events. wikipedia.org
| Parameter | 8α-hydroxy-Δ9-THC | 8β-hydroxy-Δ9-THC | Reference |
| 8-OH Group Position | Lower relative to aromatic ring | Extends ~1.4Å higher above aromatic ring | nih.gov |
| Interaction with DPPC Bilayer | Produces distinct thermotropic changes | Effects closely approximate those of Δ9-THC | nih.gov |
| Pharmacological Activity | Considered the less active epimer | Considered the more active epimer | nih.gov |
Evaluation of Cannabimimetic Activity via Behavioral Assays (e.g., mouse tetrad assay, excluding specific effects)
The mouse tetrad assay is a standard preclinical tool used to screen for cannabimimetic activity. This battery of tests measures four classic effects induced by CB1 receptor agonists: catalepsy (immobility), analgesia (pain reduction), hypothermia (reduced body temperature), and hypomotility (reduced spontaneous movement). nih.gov
Preclinical evaluation of 8β-hydroxy-Δ9-THC reveals a striking deviation from the typical profile of its parent compound, Δ9-THC. Research shows that 8β-hydroxy-Δ9-THC does not induce the characteristic tetrad effects. caymanchem.com Specifically, it does not produce catalepsy, hypothermia, or antinociception in the mouse tetrad assay. caymanchem.com
Most notably, its effect on locomotor activity is opposite to that of Δ9-THC. Instead of inducing hypolocomotor activity, 8β-hydroxy-Δ9-THC induces hyperlocomotor activity. caymanchem.com This atypical behavioral profile indicates that despite being a primary metabolite of Δ9-THC, 8β-hydroxy-Δ9-THC does not produce the same central cannabimimetic effects in rodents and possesses a distinct pharmacological signature.
| Tetrad Assay Component | Typical CB1 Agonist (e.g., Δ9-THC) Effect | 8β-hydroxy-Δ9-THC Effect | Reference |
| Catalepsy | Induces catalepsy | Does not induce catalepsy | caymanchem.com |
| Analgesia | Induces antinociception | Does not induce antinociception | caymanchem.com |
| Body Temperature | Induces hypothermia | Does not induce hypothermia | caymanchem.com |
| Spontaneous Activity | Induces hypolocomotion | Induces hyperlocomotion | caymanchem.com |
Comparative Academic Analysis with Other Cannabinoids
Distinguishing Mechanistic Differences from Δ9-Tetrahydrocannabinol
8-Hydroxy-delta(9)-tetrahydrocannabinol (8-OH-Δ9-THC) is a metabolite of Δ9-THC. The primary mechanistic actions of Δ9-THC stem from its activity as a partial agonist at both the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors. wikipedia.org Its binding to the CB1 receptor, which is highly concentrated in the central nervous system, is principally responsible for its psychoactive effects. wikipedia.orgnih.gov
8-OH-Δ9-THC exists as two distinct stereoisomers, or epimers: 8α-OH-Δ9-THC and 8β-OH-Δ9-THC. nih.gov These epimers share the same fundamental mechanism as their parent compound, acting as agonists at cannabinoid receptors. However, they exhibit significant differences in potency. Research has shown that both epimers are less potent than Δ9-THC. samhsa.gov The 8β-OH-Δ9-THC isomer is considered the more pharmacologically active of the two. nih.gov
The structural distinction lies in the orientation of the hydroxyl group at the 8th carbon. In the 8β-OH isomer, this group extends further from the plane of the aromatic ring compared to the 8α-OH isomer, a difference that may be significant in its interaction with the lipid bilayers of cell membranes. nih.gov Studies on model membranes show that the effects of 8β-OH-Δ9-THC closely resemble those of Δ9-THC, whereas the less active 8α-OH epimer produces different thermotropic changes. nih.gov
| Compound | Relative Potency (%) |
|---|---|
| Δ9-Tetrahydrocannabinol (Δ9-THC) | 100 |
| 8α-Hydroxy-delta(9)-tetrahydrocannabinol | 25 |
| 8β-Hydroxy-delta(9)-tetrahydrocannabinol | 20 |
Comparison with Δ8-Tetrahydrocannabinol regarding Receptor Binding and Metabolic Fate
Δ8-Tetrahydrocannabinol (Δ8-THC) is an isomer of Δ9-THC, differing only in the location of a double bond in its cyclohexene (B86901) ring. forbes.com This subtle structural variance has notable consequences for its interaction with the endocannabinoid system.
Receptor Binding: Like Δ9-THC, Δ8-THC functions as a partial agonist at both CB1 and CB2 receptors. nih.govmdpi.com The key difference lies in its binding affinity. Δ8-THC exhibits a weaker affinity for the CB1 receptor compared to Δ9-THC. nih.gov This reduced binding affinity is considered the primary reason for its lower psychoactive potency, which is estimated to be between 50% and 75% that of Δ9-THC. samhsa.govnih.gov
Metabolic Fate: The metabolic pathway of these isomers also contributes to their differing effects. When ingested, Δ9-THC is metabolized by the liver into 11-hydroxy-THC, a compound that is even more potent than Δ9-THC itself. wikipedia.orgnih.gov In contrast, the administration of Δ8-THC leads to lower circulating concentrations of this highly psychoactive 11-hydroxy-THC metabolite. substack.com This distinction in metabolic fate is a significant factor contributing to the reported milder effects of Δ8-THC compared to Δ9-THC.
| Compound | Relative Potency (%) |
|---|---|
| Δ9-Tetrahydrocannabinol (Δ9-THC) | 100 |
| Δ8-Tetrahydrocannabinol (Δ8-THC) | 50-75 |
Differential Biological Activities Compared to Cannabidiol (B1668261) (CBD) and Cannabinol (B1662348) (CBN)
The biological activities of 8-OH-Δ9-THC differ profoundly from those of Cannabidiol (CBD) and Cannabinol (CBN), primarily due to their distinct interactions with the CB1 receptor.
Comparison with Cannabidiol (CBD): The most critical distinction is their mechanism of action at the CB1 receptor. 8-OH-Δ9-THC, like its parent compound, is a direct partial agonist that activates the receptor. wikipedia.org Conversely, CBD is classified as a negative allosteric modulator of the CB1 receptor. biotage.com This means CBD binds to a different site on the receptor, altering its conformation and making it more difficult for agonists like Δ9-THC to bind and activate it. biotage.com Consequently, CBD is non-intoxicating and can modulate the effects of THC. nih.gov Furthermore, some evidence suggests CBD may alter the pharmacokinetics of THC, possibly by inhibiting its conversion to the more psychoactive 11-hydroxy-THC metabolite. nih.govfrontiersin.org
Comparison with Cannabinol (CBN): Cannabinol is primarily a degradation product of Δ9-THC, typically forming as cannabis ages or is exposed to light and heat. scielo.br Unlike the THC isomers, CBN is considered to have little to no intoxicating activity. samhsa.gov Its affinity for the CB1 receptor is significantly lower than that of Δ9-THC.
| Compound | Relative Potency (%) vs. Δ9-THC |
|---|---|
| 8-OH-Δ9-THC (epimers) | 20-25 |
| Cannabidiol (CBD) | 0 |
| Cannabinol (CBN) | 0 |
Implications of Isomerism for Cannabinoid Research
Isomerism is a central concept in cannabinoid science, where compounds with identical chemical formulas but different atomic arrangements exhibit distinct properties. The cases of Δ8-THC and the epimers of 8-OH-Δ9-THC clearly demonstrate that minor structural alterations result in significant changes in receptor binding, pharmacological activity, and metabolic stability. nih.govnih.gov
These differences have several key implications for research:
Drug Development: The inherent chemical instability of Δ9-THC presents challenges for its use as a therapeutic agent. More stable isomers, such as Δ8-THC, may serve as better lead compounds for developing new cannabinoid-based medicines. mdpi.com
Analytical Chemistry: The structural similarity among isomers poses a significant challenge for analytical testing. Distinguishing and accurately quantifying compounds like Δ8-THC and Δ9-THC in various products requires sophisticated methods, such as ultra-performance liquid chromatography-mass spectrometry (UPLC-MS). nih.govscielo.br
Regulatory Frameworks: The rise of products containing isomers like Δ8-THC, often synthesized from hemp-derived CBD, has created regulatory complexities. jdsupra.com This highlights the necessity for research and regulations to be specific to each isomer, recognizing that each possesses a unique pharmacological profile.
The study of cannabinoid isomers, including metabolites like 8-OH-Δ9-THC, is crucial for a complete understanding of the endocannabinoid system and for the safe and effective development of cannabinoid-based products.
Future Directions and Emerging Research Avenues for 8 Hydroxy Delta 9 Tetrahydrocannabinol
Elucidation of Additional Minor Metabolites and their Biological Relevance
While 11-hydroxy-Δ9-THC is the most well-known psychoactive metabolite of THC, the metabolic cascade is far more complex. The formation of 8β-hydroxy-THC and its further conversion to 8β,11-dihydroxy-THC have been identified, though their in vivo concentrations and biological significance have been subjects of debate. nih.govresearchgate.net Recent studies have successfully detected these minor metabolites in plasma samples of cannabis users, confirming their in vivo formation. nih.govsemanticscholar.org
Future research will likely focus on:
Comprehensive Metabolite Profiling: Employing advanced analytical techniques like high-resolution mass spectrometry to identify and quantify a broader spectrum of minor metabolites of 8-OH-Δ9-THC.
Metabolic Pathway Elucidation: Mapping the specific cytochrome P450 (CYP) enzymes and other metabolic pathways responsible for the formation of these minor metabolites. researchgate.net This knowledge is crucial for understanding inter-individual variability in cannabis metabolism and effects.
A study analyzing 70 authentic plasma samples from cannabis users detected 8β-hydroxy-THC in three samples and 8β,11-dihydroxy-THC in 37 samples. nih.govsemanticscholar.org While the concentrations of 8β-hydroxy-THC were below the limit of quantification, the detection of 8β,11-dihydroxy-THC suggests it may have a shorter detection window than 11-hydroxy-THC, making it a potential marker for recent cannabis use. nih.gov
Advanced Computational Chemistry and Molecular Modeling Studies of Receptor Interactions
The interaction of cannabinoids with their receptors, primarily the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors, is the foundation of their physiological effects. chemrxiv.org Advanced computational chemistry and molecular modeling offer powerful tools to dissect these interactions at an atomic level.
For 8-OH-Δ9-THC, future computational studies will likely involve:
High-Resolution Structural Determination: Utilizing techniques like cryo-electron microscopy to obtain high-resolution structures of 8-OH-Δ9-THC bound to CB1 and CB2 receptors. nih.gov
Molecular Dynamics Simulations: Performing extensive molecular dynamics simulations to understand the dynamic nature of the receptor-ligand interaction, including how the 8-hydroxy group influences binding affinity, receptor activation, and potential biased signaling. nih.gov
Structure-Activity Relationship (SAR) Studies: Combining computational data with experimental results to build robust SAR models. These models can predict the activity of novel analogues and guide the design of new research probes. nih.gov
Studies have already begun to explore the conformational differences between 8α- and 8β-hydroxy-Δ9-THC and their interactions with model membranes. nih.gov High-resolution NMR studies indicated that while the ring conformations are similar, the position of the 8-hydroxy group differs, which could be significant for interactions with lipid bilayers. nih.gov The more active 8β-OH-Δ9-THC isomer was found to affect model membranes in a manner similar to Δ9-THC. nih.gov
Development of Novel Synthetic Analogues for Specific Research Probes
The development of synthetic analogues of 8-OH-Δ9-THC with tailored properties is crucial for advancing our understanding of its function. These analogues can serve as highly specific research probes to investigate the endocannabinoid system.
Future directions in this area include:
Synthesis of Selective Ligands: Designing and synthesizing analogues with high selectivity for either CB1 or CB2 receptors to dissect the specific roles of each receptor in the actions of 8-OH-Δ9-THC.
Development of Fluorescent Probes: Creating fluorescently tagged analogues to visualize the localization and trafficking of cannabinoid receptors in real-time.
Creation of Photoaffinity Labels: Synthesizing analogues with photo-reactive groups to irreversibly bind to their target receptors, facilitating receptor identification and characterization.
The synthesis of various cannabinoid analogues has already demonstrated that modifications to the core structure can significantly alter potency and receptor affinity. nih.govmdpi.com For example, the synthetic analogue HU210 is significantly more potent than naturally occurring THC. nih.gov
Integration of Multi-Omics Approaches to Understand Systemic Effects in vitro
To gain a holistic understanding of the cellular and systemic effects of 8-OH-Δ9-THC, integrating various "omics" technologies is essential. nih.govmdpi.com This multi-omics approach allows for a comprehensive analysis of the molecular changes induced by the compound.
Future research will likely integrate:
Transcriptomics: Analyzing changes in gene expression profiles in response to 8-OH-Δ9-THC exposure.
Proteomics: Investigating alterations in protein expression and post-translational modifications.
Metabolomics: Studying the impact on cellular metabolism by profiling changes in endogenous metabolites.
Genomics: Identifying genetic variations that may influence an individual's response to 8-OH-Δ9-THC. nih.gov
By combining these datasets, researchers can construct detailed molecular pathways and networks affected by 8-OH-Δ9-THC, providing insights into its mechanisms of action and potential therapeutic applications. mdpi.commdpi.com Multi-omics approaches have already proven valuable in cannabis research for identifying correlations between biological processes and metabolic pathways. mdpi.com
Role of 8-Hydroxy-delta(9)-tetrahydrocannabinol in the Endocannabinoid System Modulation
The endocannabinoid system (ECS) is a complex and ubiquitous signaling system that plays a crucial role in regulating a wide range of physiological processes. nih.govyoutube.com Understanding how 8-OH-Δ9-THC interacts with and modulates the ECS is a key area of future research.
Key research questions to be addressed include:
Partial vs. Full Agonism: Determining whether 8-OH-Δ9-THC acts as a partial or full agonist at CB1 and CB2 receptors, and how this compares to Δ9-THC and other cannabinoids. nih.govnih.gov
Allosteric Modulation: Investigating whether 8-OH-Δ9-THC can act as an allosteric modulator of cannabinoid receptors, thereby influencing the binding and signaling of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol.
Enzyme Inhibition: Exploring the potential of 8-OH-Δ9-THC to inhibit the enzymes responsible for the degradation of endocannabinoids, such as fatty acid amide hydrolase (FAAH). youtube.com
Retrograde Signaling: Examining the impact of 8-OH-Δ9-THC on retrograde signaling, a key mechanism by which endocannabinoids regulate synaptic transmission. realmofcaring.org
Δ9-THC itself is known to be a partial agonist at both CB1 and CB2 receptors and can antagonize the effects of full agonists. nih.govnih.gov It also influences the release of neurotransmitters through its interaction with the ECS. realmofcaring.org Elucidating the specific modulatory role of 8-OH-Δ9-THC within this complex system will be critical for a complete understanding of its pharmacological profile.
Compound Information Table
Q & A
Q. How can 8-Hydroxy-delta(9)-tetrahydrocannabinol be reliably detected and quantified in biological matrices?
Methodological Answer:
- Analytical Workflow : Gas chromatography-mass spectrometry (GC/MS) with solid-phase extraction (SPE) and derivatization (e.g., BSTFA + 1% TMCS) is the gold standard. SPE columns (e.g., Bond Elut Certify II) isolate analytes from plasma/urine, followed by derivatization to enhance volatility and sensitivity .
- Validation Metrics : Detection limits for 8-OH-Δ9-THC in plasma are ~0.06 ng/mL (LOD) and 0.20 ng/mL (LOQ), with recovery rates >91.7% and linear calibration (R² ≥ 0.992) .
- Key Challenge : Co-elution with structurally similar metabolites (e.g., 11-nor-9-carboxy-THC) necessitates rigorous chromatographic separation.
Q. Table 1: Detection Parameters for 8-OH-Δ9-THC in Biological Samples
| Matrix | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
|---|---|---|---|---|
| Plasma | 0.06 | 0.20 | 91.7–95.2 | |
| Urine | 0.06 | 0.20 | 89.5–93.8 |
Q. What are the pharmacokinetic characteristics of 8-OH-Δ9-THC in humans?
Methodological Answer:
- Absorption/Distribution : Oral administration of Δ9-THC results in 8-OH-Δ9-THC formation via hepatic CYP2C9 metabolism. Peak plasma concentrations (0.21–0.62 ng/mL) occur within 2–4 hours .
- Elimination : Half-life ranges from 8–12 hours, with glucuronide conjugation as the primary excretion pathway. Urinary detection is rare due to rapid further oxidation to 11-nor-9-carboxy-THC .
- Key Consideration : Interindividual variability in CYP2C9 activity significantly affects metabolite levels, requiring stratification in pharmacokinetic studies .
Q. What challenges exist in synthesizing high-purity 8-OH-Δ9-THC for research?
Methodological Answer:
- Synthesis Complexity : Acid-catalyzed isomerization (e.g., Δ9-THC to Δ8-THC) often yields impurities, including residual solvents (e.g., acetic acid) and byproducts like Δ10-THC .
- Quality Control : Adherence to Good Manufacturing Practices (GMP) is critical. Impurity profiling via HPLC-UV or LC-QTOF-MS is required to confirm purity >98% .
- Regulatory Gap : Lack of standardized protocols for synthetic cannabinoids increases contamination risks (e.g., heavy metals, unreacted precursors) .
Advanced Research Questions
Q. How should researchers address contradictions in reported pharmacokinetic data of 8-OH-Δ9-THC across studies?
Methodological Answer:
- Analytical Variability : Differences in SPE efficiency (e.g., pH adjustment during extraction) and derivatization conditions (e.g., BSTFA reaction time) impact recovery rates .
- Sample Preparation : Centrifugation speed, storage temperature (−80°C vs. −20°C), and anticoagulant type (EDTA vs. heparin) influence analyte stability .
- Recommendation : Cross-validation using harmonized protocols (e.g., ISO 17025) and participation in interlaboratory proficiency testing.
Q. What methodological considerations are critical when comparing pharmacological effects of 8-OH-Δ9-THC with other THC isomers?
Methodological Answer:
- Receptor Binding Assays : Use radiolabeled [³H]-CP55,940 to assess CB1/CB2 receptor affinity. Δ8-THC shows ~50% lower CB1 binding than Δ9-THC, while 8-OH-Δ9-THC exhibits partial agonist activity .
- In Vivo Models : Rodent catalepsy tests and tail-flick analgesia assays reveal dose-dependent differences. For example, 8-OH-Δ9-THC induces milder hypothermia than Δ9-THC at equivalent doses .
- Data Normalization : Express effects relative to plasma concentration (e.g., ng/mL per mg/kg dose) to account for metabolic variability .
Q. Table 2: Pharmacological Comparison of THC Isomers
| Compound | CB1 Affinity (Ki, nM) | Analgesic ED50 (mg/kg) | Hypothermia Threshold (mg/kg) | Reference |
|---|---|---|---|---|
| Δ9-THC | 5.1 ± 0.8 | 2.3 | 1.5 | |
| 8-OH-Δ9-THC | 12.4 ± 1.2 | 5.7 | 3.8 | |
| Δ8-THC | 8.9 ± 1.5 | 4.1 | 2.9 |
Q. How do genetic polymorphisms influence the metabolism of 8-OH-Δ9-THC?
Methodological Answer:
- CYP2C9 Variants : The CYP2C93 allele (rs1057910) reduces enzyme activity by 80%, leading to prolonged 8-OH-Δ9-THC exposure and higher plasma AUC (area under the curve) .
- Study Design : Genotype-phenotype correlation studies should use targeted sequencing (e.g., TaqMan assays) and stratified pharmacokinetic analysis .
- Implications : Poor metabolizers may require dose adjustments in clinical trials to avoid toxicity.
Data Contradiction Analysis
Case Study : Discrepancies in urinary detection of 8-OH-Δ9-THC (e.g., reported in some studies but not others ).
- Root Cause : Hydrolysis of glucuronide conjugates during sample prep (e.g., β-glucuronidase incubation time varies between 2–16 hours).
- Resolution : Standardize enzymatic hydrolysis at 37°C for 12 hours and confirm with LC-MS/MS .
Q. Key Recommendations for Researchers
Prioritize method validation per FDA Bioanalytical Method Validation Guidance.
Use deuterated internal standards (e.g., 8-OH-Δ9-THC-d3) to correct for matrix effects .
Collaborate with regulatory bodies (e.g., ASTM International) to develop synthesis and testing standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
